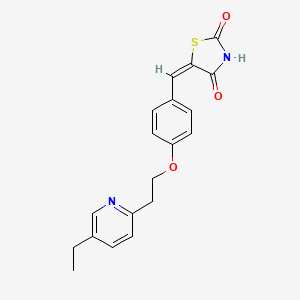

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Description

Chemical Structure and Synthesis

This compound, with the molecular formula C₁₉H₁₈N₂O₃S and molecular weight 354.42 g/mol, is a thiazolidine-2,4-dione (TZD) derivative featuring a benzylidene group substituted with a 5-ethylpyridin-2-yl ethoxy moiety. It is a key intermediate in the synthesis of pioglitazone, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist used to treat type 2 diabetes .

Properties

IUPAC Name |

(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUJOCADSTMCL-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144809-28-9 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of (5-Ethyl-2-pyridyl)ethanol

The hydroxyl group of (5-ethyl-2-pyridyl)ethanol (II) is activated using sulfonyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane at 0–5°C. The reaction achieves 85–90% conversion within 2 hours, producing sulfonate (III). Excess base (triethylamine) is critical to neutralize HCl byproducts.

Potassium Salt Preparation

p-Hydroxybenzaldehyde (IV) reacts with potassium tert-butoxide in tetrahydrofuran (THF) to form the potassium salt (V). This step ensures deprotonation of the phenolic -OH, enabling efficient nucleophilic displacement in subsequent steps.

Etherification via Nucleophilic Substitution

The potassium salt (V) reacts with sulfonate (III) in dimethylformamide (DMF) at 80°C for 6 hours. Polar aprotic solvents enhance the reaction rate by stabilizing the transition state. This step forms 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (VI) with 78–82% isolated yield .

Knoevenagel Condensation

Benzaldehyde derivative (VI) condenses with thiazolidine-2,4-dione in ethanol under reflux (78°C) for 5 hours. Catalytic piperidine accelerates imine formation, while ethanol acts as both solvent and proton donor. The product crystallizes upon cooling, yielding 70–75% of the target compound with 98.4% purity.

Alternative Approaches and Innovations

Microwave-Assisted Condensation

A modified protocol uses microwave irradiation (150 W, 100°C) to reduce condensation time from 5 hours to 20 minutes, achieving comparable yields (72%). This method minimizes thermal decomposition, enhancing reproducibility.

Table 2: Traditional vs. Microwave Synthesis

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 5 hours | 20 minutes |

| Yield | 70–75% | 72% |

| Energy Consumption | High | Reduced by 60% |

| Purity | 98.4% | 98.1% |

Solvent-Free Mechanochemical Synthesis

Preliminary studies report grinding benzaldehyde (VI) and thiazolidine-2,4-dione with K₂CO₃ in a ball mill for 2 hours, yielding 68% product. While environmentally friendly, this method requires further optimization for industrial adoption.

Critical Analysis of Industrial Feasibility

The patent-derived method (CN1189468C) remains the gold standard due to its low cost (~$120/kg raw materials) and compatibility with existing infrastructure. Key challenges include:

-

Purification Complexity : Column chromatography is often needed to remove unreacted thiazolidinedione.

-

Byproduct Formation : Trace amounts of Z-isomer require recrystallization from ethyl acetate/hexane.

Structural Characterization and Quality Control

The final product is characterized by:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include the corresponding benzyl derivatives.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, a class of compounds to which this molecule belongs, are known for their role in the treatment of Type 2 diabetes mellitus. They function primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Case Study : A recent study demonstrated that derivatives of thiazolidinediones, including 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, exhibited promising anti-diabetic properties through molecular docking studies that indicated strong binding affinities to PPARγ .

Protein Tyrosine Phosphatase 1B Inhibition

The compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and is a target for diabetes treatment.

Findings : A quantitative structure–activity relationship (QSAR) model was developed to predict the efficacy of various thiazolidinedione derivatives as PTP1B inhibitors. The study reported that the designed compounds showed significant inhibitory activity against PTP1B, positioning them as candidates for further development .

Pharmacological Activities

The compound has been evaluated for various pharmacological activities beyond its antidiabetic effects:

- Antibacterial Activity : Some derivatives have shown antibacterial properties, indicating potential applications in treating infections .

- Calcium Channel Blocker : The compound has also been explored for its ability to act as a calcium channel blocker, which may have implications in cardiovascular therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The thiazolidine ring and substituents significantly influence its biological activity.

Data Table: SAR Insights

| Substituent | Biological Activity | Binding Affinity |

|---|---|---|

| Ethoxy Group | Enhances solubility | Moderate |

| Pyridine Ring | Increases binding to PPARγ | High |

| Benzylidene Group | Critical for PTP1B inhibition | Very High |

Computational Studies

Recent computational studies have utilized molecular dynamics simulations and density functional theory (DFT) to explore the stability and reactivity of the compound. These studies provide insights into how modifications can enhance its therapeutic profile.

Example : Molecular docking simulations revealed that specific conformations of the compound formed stable interactions with target proteins, suggesting pathways for further optimization .

Mechanism of Action

The mechanism of action of 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By binding to these receptors, the compound can modulate gene expression and influence metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

Substitution at the Benzylidene Position

Modifications at the N3 Position

Antidiabetic Activity

- Target Compound : Demonstrates PPARγ agonism, facilitating glucose uptake and insulin sensitization, consistent with pioglitazone’s mechanism .

- 5-(4-(Prop-2-ynyloxy)benzylidene)TZD: Exhibits PTP-1B inhibitory activity (MIC in μM range), a novel antidiabetic mechanism distinct from PPARγ activation .

- 5-[4-(2-(1-Benzyl-3,4-bis-benzyloxypyrrolidin-2-yl)ethoxy)benzylidene]TZD (24b) : Enhances glucose utilization in L6 myocytes, selected for advanced pharmacological studies .

Anticancer Activity

- Δ2-TG and Derivatives : Repress cyclin D1 via proteasome-mediated degradation (PPARγ-independent), with optimized derivatives showing 10-fold higher potency in MCF-7 growth inhibition .

- 5-(4-(7-Chloroquinolin-4-yloxy)benzylidene)TZD: Targets MDAMB-231 breast cancer cells, likely due to quinoline’s DNA intercalation properties .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

PPARγ-Independent Mechanisms : Δ2-TG and its derivatives highlight a divergence between PPARγ activation and cyclin D1 repression, enabling targeted anticancer drug design .

Structural Optimization: Introducing quinoline or chromane groups improves lipophilicity and target specificity, critical for crossing biological membranes .

Synthetic Efficiency: Catalyst-free Knoevenagel condensation (e.g., in 3-(2-diisopropylaminoethyl)TZD synthesis) reduces cost and complexity .

Biological Activity

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes and cancer therapies. This article explores its biological activity, molecular interactions, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C19H18N2O3S

- Molecular Weight: 354.42 g/mol

- CAS Number: 144809-28-9

The compound primarily acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for developing anti-diabetic agents. PTP1B plays a crucial role in insulin signaling, and its inhibition can enhance insulin sensitivity.

Key Interactions

Research indicates that this compound establishes various interactions with amino acids within the active site of PTP1B:

- Hydrogen Bonds: Significant interactions with residues such as ASP48 and TYR20.

- Electrostatic Interactions: Notable with ASP48, contributing to binding affinity.

- Alkyl and π-Alkyl Interactions: Engaged with ALA217, CYS215, VAL49, and ARG221.

These interactions suggest a well-defined binding mode that enhances the compound's inhibitory activity against PTP1B .

Biological Activities

The compound exhibits a broad spectrum of biological activities beyond its role as a PTP1B inhibitor:

1. Antidiabetic Activity

The compound has been shown to improve glucose uptake in cellular models, indicating its potential as an anti-diabetic agent. In vitro studies have demonstrated its effectiveness in enhancing insulin sensitivity .

2. Anticancer Properties

Recent studies suggest that it may also possess anticancer properties by regulating cell growth and inducing apoptosis in cancer cell lines. The activation of peroxisome proliferator-activated receptor gamma (PPARγ) pathways has been implicated in these effects .

3. Other Pharmacological Activities

The compound has shown promise as:

- Thiol protease inhibitor

- Calcium channel N-type blocker

- Amyloid beta precursor protein antagonist

These activities highlight its potential in treating various conditions beyond diabetes .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to PTP1B with a favorable binding energy, suggesting high affinity and specificity. The binding poses reveal critical interactions that stabilize the ligand within the active site .

ADME-Tox Predictions

In silico predictions regarding Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity (Tox) have shown promising results:

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione?

The compound is typically synthesized via Knoevenagel condensation , a key reaction for forming arylidene-thiazolidinedione derivatives. For example, describes a green protocol using diisopropyl ethyl ammonium acetate (DIPEAc) as a dual catalyst and solvent, achieving moderate-to-good yields at room temperature . Similarly, modified procedures () involve reducing intermediates like 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzylidene)thiazolidine-2,4-dione with lithium borohydride in THF, highlighting the importance of solvent choice and stoichiometric control for stereochemical outcomes .

Q. How can researchers ensure structural fidelity and purity during synthesis?

Post-synthetic purification often relies on recrystallization (e.g., ethanol or DMF-acetic acid mixtures) and analytical techniques like HPLC and NMR ( ). Certified Reference Materials (CRMs) with ≥95% purity (e.g., BLD Pharm products) are critical for validating synthetic batches . For compounds with stereochemical complexity, chiral chromatography or X-ray crystallography may resolve ambiguities .

Q. What are the primary pharmacological targets of thiazolidinedione derivatives like this compound?

Thiazolidinediones are known PPAR-γ agonists , with structural analogs (e.g., pioglitazone) demonstrating antidiabetic activity (). The ethylpyridinyl-ethoxy-benzylidene moiety in this compound may enhance binding affinity to metabolic receptors, though specific targets require validation via assays like fluorescence polarization or SPR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products in Knoevenagel condensations?

Key parameters include:

- Catalyst selection : DIPEAc offers recyclability (4 cycles without activity loss) and reduced environmental impact compared to traditional bases like piperidine .

- Solvent systems : Polar aprotic solvents (e.g., THF) or ionic liquids enhance reaction homogeneity, as seen in ’s LiBH4-mediated reduction .

- Temperature control : Room-temperature protocols minimize thermal decomposition of sensitive intermediates .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies (e.g., antimicrobial vs. antidiabetic activity in vs. 1) may arise from assay variability or structural modifications. Solutions include:

- Standardized in vitro assays (e.g., MIC for antimicrobials, glucose uptake assays for metabolic activity) .

- SAR studies : Systematic substitution at the 5-ethylpyridinyl or benzylidene positions to isolate pharmacophores (). For instance, replacing the ethyl group with halogens () alters electron density and bioactivity .

Q. How can computational methods guide the design of analogs with enhanced pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to PPAR-γ or COX-2, while QSAR models correlate substituent effects (e.g., logP, polar surface area) with solubility and bioavailability (). For example, introducing methoxy groups () improves membrane permeability but may reduce metabolic stability .

Q. What challenges arise in characterizing stereoisomers of this compound, and how are they resolved?

The benzylidene double bond can adopt Z or E configurations, influencing biological activity. Techniques include:

- NOESY NMR : To determine spatial proximity of protons around the double bond .

- Chiral HPLC : For resolving enantiomers, particularly when asymmetric centers exist ( ) .

- X-ray crystallography : Definitive structural assignment, as applied in for iodinated analogs .

Methodological Considerations

Q. What analytical workflows are recommended for stability studies under varying pH and temperature?

- Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or elevated temperatures (40–60°C) .

- LC-MS/MS : Monitor degradation products, focusing on hydrolytic cleavage of the thiazolidinedione ring or oxidation of the ethylpyridinyl group .

- Kinetic modeling : Calculate shelf-life using Arrhenius equations under accelerated storage conditions .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Gene knockout models : CRISPR/Cas9-edited cell lines (e.g., PPAR-γ−/−) to confirm target specificity .

- Metabolomics : Track downstream effects on glucose/lipid pathways via LC-MS or GC-MS .

- In vivo imaging : Fluorescently tagged analogs (e.g., FITC conjugates) for tissue distribution studies () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.